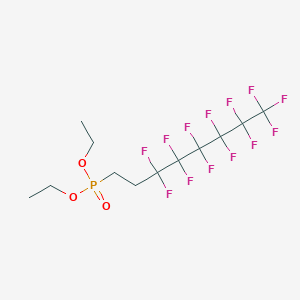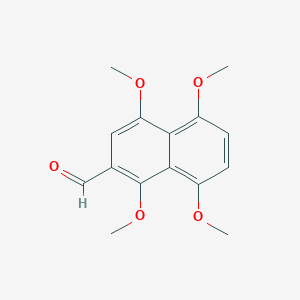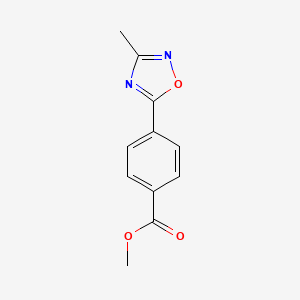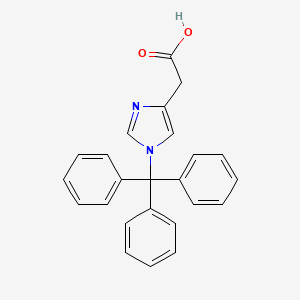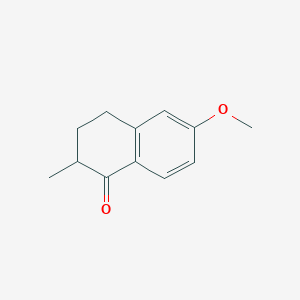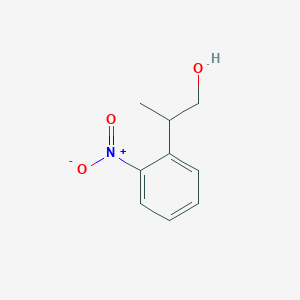
2-(2-Nitrophenyl)propan-1-ol
説明
“2-(2-Nitrophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11NO3 . It is a liquid at 20°C and has a molecular weight of 181.19 .
Molecular Structure Analysis
The molecular structure of “2-(2-Nitrophenyl)propan-1-ol” consists of a propanol group attached to a nitrophenyl group . The InChI code for this compound is 1S/C9H11NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3 .Physical And Chemical Properties Analysis
“2-(2-Nitrophenyl)propan-1-ol” is a light yellow to brown clear liquid . It has a flash point of 143°C , a specific gravity of 1.21 , and a refractive index of 1.55 . Its maximum absorption wavelength is 390 nm .科学的研究の応用
Catalysis and Chemical Reactions
2-(2-Nitrophenyl)propan-1-ol and related compounds have been extensively studied for their roles in various chemical reactions and as components in catalysis. For instance:
- Biodiesel Production : Propan-2-ol, closely related to 2-(2-Nitrophenyl)propan-1-ol, was used as an acyl acceptor in the lipase-catalyzed preparation of biodiesel, demonstrating high conversion rates from different vegetable oils (Modi et al., 2006).
- Solvatochromic Behavior : The compound 1-(p-dimethylaminophenyl)-2-nitroethylene, related to 2-(2-Nitrophenyl)propan-1-ol, exhibited solvatochromic behavior in binary solvent mixtures, indicating potential applications in understanding solute-solvent interactions (Giusti et al., 2009).
- Reductive Denitration : The related compound, propan-2-ol, was employed as a mild reductant in the Pd-catalyzed reductive denitration of nitroarenes, presenting a broad substrate scope and good functional-group compatibility (Kashihara et al., 2018).
Material Science and Corrosion Inhibition
The derivatives of 2-(2-Nitrophenyl)propan-1-ol are also significant in the field of material science and as corrosion inhibitors:
- Corrosion Inhibition : The compound 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one was studied as a corrosion inhibitor, indicating its potential in protecting metal surfaces (Hamani et al., 2017).
Environmental Applications
Compounds related to 2-(2-Nitrophenyl)propan-1-ol have been researched for environmental applications, particularly in biodiesel quality control:
- Fluorescent Markers for Biodiesel : The amphiphilic triazoanilines, synthesized from cardanol and glycerol, were evaluated for their use as fluorescent biomarkers, indicating their applicability in biodiesel quality control while demonstrating low acute toxicity to various biological models (Pelizaro et al., 2019).
Pharmaceutical and Synthetic Applications
In pharmaceutical and synthetic chemistry, derivatives of 2-(2-Nitrophenyl)propan-1-ol are utilized for synthesizing various compounds:
- Synthesis of Chiral Compounds : A chiral amino alcohol-based ligand was developed for the asymmetric alkynylation of aldehydes, leading to the preparation of corresponding propargylic alcohols with high enantiomeric excess, indicating the compound's importance in synthesizing pharmaceutically significant building blocks (Jiang & Si, 2004).
特性
IUPAC Name |
2-(2-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPZPJJPWVVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464325 | |
| Record name | 2-(2-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)propan-1-ol | |
CAS RN |
64987-77-5 | |
| Record name | 2-(2-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

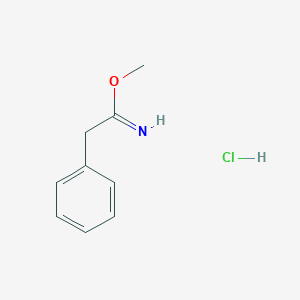
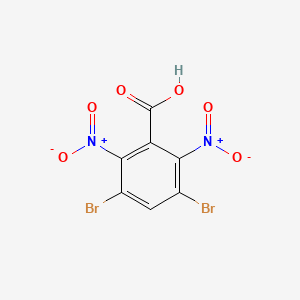
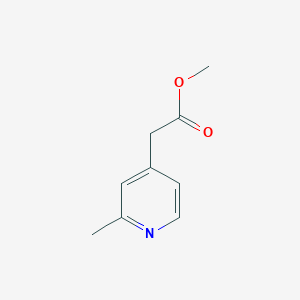
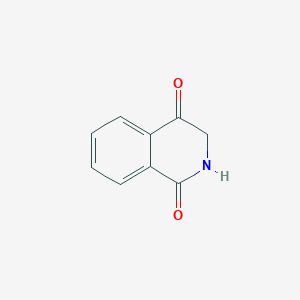
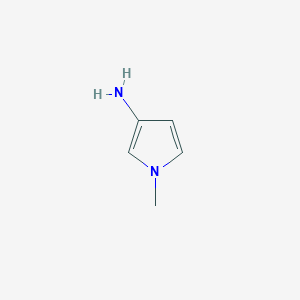
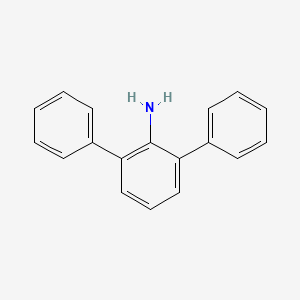

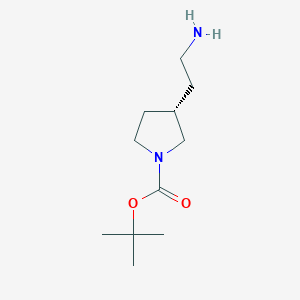
![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)
